D-Tartaric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-LWMBPPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043775, DTXSID5046986 | |
| Record name | d-Tartaric acid | |
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| Record name | dl-Tartaric acid | |
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Molecular Weight |
150.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER. | |
| Record name | DL-Tartaric acid | |
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| Record name | D-Tartaric acid | |
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| Record name | TARTARIC ACID | |
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Flash Point |
210 °C c.c. | |
| Record name | TARTARIC ACID | |
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Solubility |
1.00E+06 mg/L @ 25 °C (exp), Solubility in water, g/l at 20 °C: 1400 (very soluble) | |
| Record name | D-tartaric acid | |
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| Record name | TARTARIC ACID | |
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Density |
Relative density (water = 1): 1.79 | |
| Record name | TARTARIC ACID | |
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CAS No. |
133-37-9, 147-71-7 | |
| Record name | dl-Tartaric acid | |
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| Record name | D-Tartaric acid | |
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| Record name | Butanedioic acid, 2,3-dihydroxy-, (2S,3S)- | |
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| Record name | (-)-tartaric acid | |
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| Record name | (±)-tartaric acid | |
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| Record name | TARTARIC ACID, D- | |
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| Record name | TARTARIC ACID | |
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Melting Point |
169 - 170 °C, 206 °C | |
| Record name | D-tartaric acid | |
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Stereochemical Foundations of D Tartaric Acid
Configurational Isomerism of D-Tartaric Acid: (2S,3S) Stereoisomer
This compound is precisely defined by its absolute configuration as the (2S,3S) stereoisomer. nih.govfishersci.cafishersci.canih.gov This designation indicates the specific spatial arrangement of the hydroxyl and carboxyl groups around its two chiral carbon atoms according to the Cahn-Ingold-Prelog (CIP) priority rules. It is also commonly referred to as D-(-)-Tartaric acid, where the "D-" prefix relates to its stereochemical configuration relative to D-glyceraldehyde, and the "(-)" sign denotes its levorotatory nature, meaning it rotates plane-polarized light to the left. nih.govsigmaaldrich.comdrugfuture.comdoubtnut.comtardigrade.insigmaaldrich.com While historically referred to by the obsolete "dextro" and "levo" prefixes, modern nomenclature relies on the (R,S) system. wikipedia.org
Enantiomeric and Diastereomeric Relationships: L-(+)-Tartaric Acid, meso-Tartaric Acid, and Racemic Mixtures
The stereochemistry of tartaric acid is complex, involving three distinct stereoisomers: L-(+)-Tartaric acid, D-(-)-Tartaric acid, and meso-Tartaric acid. quora.comuni-hamburg.deresearchgate.net
Enantiomeric Relationship: D-(-)-Tartaric acid and L-(+)-Tartaric acid are enantiomers. nih.govresearchgate.netlibretexts.orgatamankimya.comresearchgate.netmasterorganicchemistry.com Enantiomers are non-superimposable mirror images of each other. L-(+)-Tartaric acid has the (2R,3R) configuration, directly opposite to the (2S,3S) configuration of D-(-)-Tartaric acid. wikipedia.orglibretexts.orgresearchgate.net Despite their opposite absolute configurations, enantiomers share identical physical properties, such as melting point and solubility, with the notable exception of their interaction with plane-polarized light, where they exhibit equal but opposite rotations. libretexts.orgmasterorganicchemistry.comlibretexts.org
Diastereomeric Relationship: D-(-)-Tartaric acid is a diastereomer of meso-Tartaric acid. uni-hamburg.delibretexts.orgresearchgate.netmasterorganicchemistry.comontosight.ailibretexts.orglibretexts.orglumenlearning.com Diastereomers are stereoisomers that are not mirror images of each other. Meso-Tartaric acid possesses an internal plane of symmetry, which renders it achiral and, consequently, optically inactive, despite having two chiral centers. quora.comuni-hamburg.deontosight.ailibretexts.orglibretexts.orgnih.govcymitquimica.comncats.ioemsb.qc.ca Its configuration is typically described as (2R,3S) or (2S,3R), which are superimposable forms. wikipedia.orgontosight.ainih.gov Unlike enantiomers, diastereomers have differing physical and chemical properties, including melting points and solubilities. For instance, the melting point of D-(-)-Tartaric acid is approximately 168-174 °C, while meso-Tartaric acid melts around 145-148 °C. drugfuture.comlibretexts.orglibretexts.orglumenlearning.comemsb.qc.ca
Racemic Mixtures: A racemic mixture, or racemate, is an equimolar (50:50) mixture of two enantiomers. libretexts.orgwikipedia.orgwikipedia.orgbritannica.com In the context of tartaric acid, racemic tartaric acid (historically known as racemic acid) consists of equal amounts of D-(-)-Tartaric acid and L-(+)-Tartaric acid. wikipedia.orgbritannica.com Due to the canceling effect of the opposite optical rotations of the two enantiomers, a racemic mixture is optically inactive. libretexts.orgwikipedia.orgbritannica.com The resolution of racemic tartaric acid into its individual enantiomers was a pioneering achievement in stereochemistry by Louis Pasteur. libretexts.orglibretexts.orgwikipedia.orgwikipedia.org
The distinct physical properties of these stereoisomers are summarized in the table below:
| Stereoisomer | Configuration | Optical Activity | Melting Point (°C) |
| L-(+)-Tartaric Acid | (2R,3R) | Dextrorotatory | 168-172 fishersci.at |
| D-(-)-Tartaric Acid | (2S,3S) | Levorotatory | 168-174 sigmaaldrich.comdrugfuture.com |
| meso-Tartaric Acid | (2R,3S) | Optically Inactive | 145-148 libretexts.orgemsb.qc.ca |
| Racemic Mixture | (2R,3R)/(2S,3S) | Optically Inactive | ~206 atamanchemicals.com |
Principles of Chiral Recognition Relevant to this compound
Chiral recognition is the ability of a chiral entity to differentiate between enantiomers. This compound plays a significant role in this field, particularly as a chiral resolving agent. fishersci.ca The principle often involves the formation of diastereomeric derivatives, which, unlike enantiomers, possess different physical properties and can therefore be separated by conventional methods. quora.commasterorganicchemistry.comlibretexts.org
For instance, D-(-)-Tartaric acid can be used to resolve racemic mixtures of chiral bases. When a racemic base reacts with a chiral acid like D-(-)-Tartaric acid, it forms a pair of diastereomeric salts. quora.comlibretexts.org These diastereomeric salts have distinct solubilities and melting points, allowing for their separation, typically by fractional crystallization. quora.comlibretexts.org Once separated, the pure enantiomeric base can be recovered by treating the salt with a strong base. libretexts.org
Beyond chemical derivatization, chiral recognition is also observed in biological systems and chromatographic techniques. Certain microorganisms, such as Penicillium notatum, Aspergillus griseus, or A. niger, exhibit chiral recognition by selectively metabolizing one enantiomer over another. For example, some molds can consume the dextrorotatory enantiomer of tartaric acid faster from a racemic mixture, leaving behind almost pure levorotatory (-)-tartaric acid. drugfuture.comlibretexts.orgemsb.qc.ca Chromatographic methods, particularly those employing chiral stationary phases, leverage differential interactions (chiral recognition) between the enantiomers and the chiral stationary phase to achieve separation. libretexts.orgasianpubs.org
Optical Activity and Spectroscopic Characterization in Stereochemical Studies
Optical Activity: this compound exhibits optical activity, a phenomenon where a chiral substance rotates the plane of plane-polarized light. As indicated by its D-(-) designation, this compound is levorotatory, meaning it rotates plane-polarized light counter-clockwise (to the left). nih.govsigmaaldrich.comdrugfuture.comdoubtnut.comtardigrade.insigmaaldrich.comemsb.qc.ca This property is quantified by its specific rotation ([α]), which is a standardized measure of the observed rotation under specific conditions (concentration, temperature, wavelength). For D-(-)-Tartaric acid, the specific rotation is typically around -12° (c = 20 in H₂O) or -13.5° (c = 10% in H₂O) at 20°C using the sodium D-line (589 nm). sigmaaldrich.comdrugfuture.comsigmaaldrich.comemsb.qc.ca In contrast, its enantiomer, L-(+)-Tartaric acid, exhibits an equal but opposite specific rotation of approximately +12° to +13.5° under similar conditions. emsb.qc.ca Meso-Tartaric acid, due to its internal symmetry, is optically inactive and does not rotate plane-polarized light. ontosight.ailibretexts.orglibretexts.orgncats.ioemsb.qc.ca
Spectroscopic Characterization: Spectroscopic methods are indispensable tools for confirming the stereochemical identity and purity of chiral compounds like this compound.
Polarimetry: This is the primary method for measuring optical activity. A polarimeter measures the angle of rotation of plane-polarized light passed through a solution of the chiral compound. The specific rotation is then calculated from the observed rotation, concentration, and path length, providing a direct measure of the compound's optical activity and enabling the determination of enantiomeric excess. uni-hamburg.de
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly powerful for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. Chiral molecules absorb these two forms of light differently in their electronic absorption regions, producing a characteristic CD spectrum. This technique is highly sensitive to the stereochemistry and conformation of molecules and can be used to confirm the presence of chirality and, in some cases, the absolute configuration of this compound and its derivatives.
Biosynthesis and Metabolic Pathways of Tartaric Acid Isomers
Natural Occurrence and Distribution Patterns of D-Tartaric Acid
D-(-)-tartaric acid is the enantiomer of the more abundant L-(+)-tartaric acid and is significantly rarer in nature. nih.gov While L-(+)-tartaric acid is widely distributed in the plant kingdom, with notable concentrations in grapes and tamarinds, the natural occurrence of this compound is limited to a few specific plant species. nih.govdiscofinechem.comwikipedia.org
One notable source of this compound is the West African plant Bauhinia reticulata. The leaves and pods of this plant contain a significant amount of this compound. Another instance of its natural occurrence is in loquat fruit (Eriobotrya japonica), although its concentration is generally lower than that of other organic acids. fengchengroup.com
This compound also exists in a combined form as part of a larger molecule known as chicoric acid (dicaffeoyltartaric acid). fengchengroup.comwikipedia.org Chicoric acid is found in various plants, including chicory (Cichorium intybus), Echinacea species, and dandelion leaves. wikipedia.orgnih.gov In this compound, this compound is esterified with two molecules of caffeic acid. wikipedia.org The presence of this compound as a component of chicoric acid expands its distribution in the plant kingdom, albeit in a derivatized form. nih.govfrontiersin.org
Modern scientific nomenclature refers to the naturally abundant form as (2R,3R)-tartaric acid or L-(+)-tartaric acid, while its mirror image is (2S,3S)-tartaric acid or D-(-)-tartaric acid. wikipedia.org Most commercial production of this compound is achieved through the resolution of racemic tartaric acid, which is an equal mixture of the d- and l-isomers produced via chemical synthesis. fengchengroup.com
Table 1: Natural Occurrence of this compound
| Plant Species | Form of this compound | Plant Part |
| Bauhinia reticulata | Free acid | Leaves and pods |
| Eriobotrya japonica (Loquat) | Free acid | Fruit |
| Cichorium intybus (Chicory) | As Chicoric Acid | Leaves |
| Echinacea purpurea | As Chicoric Acid | Various parts |
Enzymatic Mechanisms and Genetic Regulation of Tartaric Acid Biosynthesis in Higher Plants
The biosynthesis of tartaric acid in higher plants is a complex process that originates from carbohydrate metabolism. frontiersin.org It is considered a specialized primary metabolite, and its synthesis is primarily understood through the catabolism of ascorbic acid (Vitamin C). frontiersin.orgnih.gov Three main pathways for tartaric acid biosynthesis have been identified in plants: the Ascorbic Acid (Asc) C4/C5 cleavage pathway, the Ascorbic Acid (Asc) C2/C3 cleavage pathway, and the D-Gluconic Acid pathway. frontiersin.orgnih.gov These pathways are thought to primarily occur in the cytosol of plant cells. frontiersin.orgnih.gov
The primary route for tartaric acid biosynthesis, particularly in grapes (Vitis vinifera), is the Asc C4/C5 pathway. frontiersin.orgnih.gov This pathway involves the cleavage of a six-carbon intermediate derived from ascorbic acid between the fourth and fifth carbon atoms. frontiersin.orgnih.gov
Asc C4/C5 Pathway Steps:
Conversion of Ascorbic Acid: L-ascorbic acid is first converted to 2-keto-L-gulonate. frontiersin.org
Reduction: 2-keto-L-gulonate is then reduced to L-idonate. frontiersin.org
Oxidation: L-idonate is oxidized to form 5-keto-D-gluconate. frontiersin.orgnih.gov
Cleavage: This six-carbon intermediate (5-keto-D-gluconate) is cleaved, yielding a four-carbon intermediate. frontiersin.org
Final Oxidation: The four-carbon fragment is subsequently oxidized to produce L-(+)-tartaric acid. frontiersin.org
The Asc C2/C3 pathway represents an alternative route. In this pathway, the cleavage of the ascorbic acid-derived intermediate occurs between the second and third carbons. frontiersin.org This cleavage results in a two-carbon fragment, which forms oxalic acid, and a four-carbon fragment, L-threonic acid, which is then oxidized to form tartaric acid. frontiersin.org
Identified in leguminous plants, the D-Gluconic Acid pathway provides another route to tartaric acid. nih.gov This pathway involves the direct conversion of D-gluconic acid to 5-keto-D-gluconic acid through an oxidation step. nih.gov Following this conversion, the subsequent steps leading to the formation of tartaric acid are believed to be the same as those in the Asc C4/C5 pathway. nih.govoup.com
Table 2: Comparison of Tartaric Acid Biosynthesis Pathways
| Pathway | Precursor | Key Intermediate | Cleavage Site | Primary Plant Group |
| Asc C4/C5 | L-Ascorbic Acid | 5-keto-D-gluconate | C4/C5 | Vitaceae (Grapes) |
| Asc C2/C3 | L-Ascorbic Acid | L-threonic acid | C2/C3 | Geraniaceae |
| D-Gluconic Acid | D-Gluconic Acid | 5-keto-D-gluconic acid | C4/C5 | Leguminosae |
The enzymatic steps in the tartaric acid biosynthetic pathways have been the subject of detailed research, leading to the identification and characterization of key enzymes.
L-Idonate Dehydrogenase (L-IDH): This enzyme is crucial as it catalyzes the oxidation of L-idonate to 5-keto-D-gluconate, which is considered a rate-limiting step in the Asc C4/C5 pathway. nih.govnih.govmdpi.com L-IDH was the first enzyme in this pathway to be identified and characterized. nih.gov In Vitis vinifera, multiple isoforms of L-IDH exist, with at least one being definitively shown to oxidize L-idonate. frontiersin.orgnih.gov The absence of L-IDH transcripts in certain non-tartrate-accumulating grapevine species suggests its essential role in tartaric acid biosynthesis. frontiersin.orgnih.gov The optimal pH for the recombinant enzyme is between 8 and 9. frontiersin.org
2-keto-L-gulonate reductase (2KGR): This enzyme plays a critical role in the initial steps of the Asc C4/C5 pathway by reducing 2-keto-L-gulonic acid to L-idonic acid. mdpi.comnih.gov Recently, an aldo-keto reductase with 2-keto-L-gulonate reductase activity (Vv2KGR) was identified in Vitis vinifera. nih.govflinders.edu.au Enzymatic analyses have shown that it efficiently catalyzes this reduction, using NADPH as a preferred coenzyme. nih.govnih.gov The transcriptional profile of the gene encoding this enzyme correlates with the accumulation of tartaric acid during grape development, further supporting its key role in the biosynthetic pathway. mdpi.com
Metabolic Fate and Biotransformation of this compound in Biological Systems
The metabolic fate of this compound varies significantly across different biological systems. In humans, tartaric acid is not readily metabolized, and a substantial portion of ingested tartrate is metabolized by bacteria in the gastrointestinal tract. nih.gov
In the microbial world, however, this compound can serve as a viable carbon source for certain microorganisms. frontiersin.org Bacteria such as Escherichia coli and species of Pseudomonas can utilize D-tartrate. frontiersin.org The metabolic pathways in these bacteria typically involve the oxidation of d-tartrate to intermediates such as oxaloacetate or glycerate, which can then enter central metabolic pathways like the Krebs cycle. frontiersin.org For example, some Pseudomonas species can convert tartaric acid into glyceric acid through a series of enzymatic reactions. researchgate.net
The biotransformation of tartaric acid isomers is also of industrial interest. Specific bacterial strains possessing enzymes like cis-epoxysuccinate hydrolase (CESH) can be used for the enantioselective synthesis of L-(+)- and D-(-)-tartaric acids from cis-epoxysuccinate. mdpi.comgoogle.com This highlights the diverse enzymatic capabilities of microorganisms to both degrade and synthesize specific stereoisomers of tartaric acid.
Advanced Synthesis Methodologies for D Tartaric Acid and Its Derivatives
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis has emerged as a powerful and environmentally friendly method for producing enantiomerically pure D-Tartaric acid. dntb.gov.ua A key approach involves the use of enzymes that exhibit high stereoselectivity, such as cis-epoxysuccinate hydrolase (CESH). mdpi.com
The enzymatic hydrolysis of cis-epoxysuccinate is catalyzed by CESH to produce either L(+)- or D(-)-Tartaric acid with high enantiomeric purity. mdpi.comnih.gov The specific enantiomer produced depends on the type of CESH used, denoted as CESH[L] for the L-isomer and CESH[D] for the D-isomer. nih.gov This biocatalytic process is advantageous as it operates under mild conditions and avoids the need for cofactors, prosthetic groups, or metal ions. mdpi.com The substrate, cis-epoxysuccinate, is a small, mirror-symmetric, and highly hydrophilic molecule, and the CESH-catalyzed hydrolysis yields products with an enantiomeric excess (ee) of nearly 100%. dntb.gov.uamdpi.com
The catalytic mechanism of CESH[D] has been elucidated, revealing a zinc ion and key amino acid residues that are essential for the stereoselective reaction. rsc.org This understanding facilitates the rational engineering of these industrial biocatalysts. nih.gov Numerous bacterial species have been identified that produce CESH[D], offering a range of options for industrial-scale production. mdpi.com
Below is a table summarizing some of the bacterial genera known to produce the CESH[D] enzyme for D(-)-Tartaric acid synthesis.
| Bacterial Genus | Reference |
| Achromobacter | google.com |
| Alcaligenes | google.com |
| Pseudomonas | mdpi.com |
| Bradyrhizobium | mdpi.com |
| Nocardia | mdpi.com |
Electrochemical Synthesis Pathways
Electrochemical methods offer a promising and sustainable alternative for the synthesis of tartaric acid by utilizing electricity to drive chemical reactions. acs.org Key pathways involve the electrochemical reduction of readily available precursors like oxalic acid and glyoxylic acid. acs.orgcore.ac.uk This process, known as electrohydrodimerization, can yield tartaric acid as the major product. core.ac.uk
The electrochemical reduction of glyoxylic acid has been studied using various cathode materials, such as silver and mercury, under controlled potential conditions. core.ac.uk These experiments have demonstrated that tartaric acid can be prepared in good yields, particularly at neutral and alkaline pH. core.ac.uk Similarly, the reduction of oxalic acid can lead to tartaric acid. acs.orgresearchgate.net
The choice of electrode material significantly influences the reaction pathway. Studies have shown that on a silver electrode, the reduction of both oxalic and glyoxylic acid favors the dimerization step that leads to tartaric acid. acs.orgresearchgate.net This is attributed to an increase in the local pH at the electrode surface. In contrast, using a lead electrode tends to favor the formation of glycolate (B3277807) due to the protonation of the intermediate. acs.orgresearchgate.net Techno-economic analyses suggest that electrochemical synthesis from both glyoxylic and oxalic acid can be a viable process on an industrial scale. acs.orgresearchgate.net
The following table summarizes the conditions and primary products of electrochemical synthesis pathways.
| Precursor | Electrode Material | Key Condition | Major Product |
| Glyoxylic Acid | Silver | Neutral/Alkaline pH | Tartaric Acid |
| Glyoxylic Acid | Mercury | Neutral/Alkaline pH | Tartaric Acid |
| Oxalic Acid | Silver | Increased local pH | Tartaric Acid |
| Oxalic Acid | Lead | Favors protonation | Glycolate |
Stereoselective Chemical Synthesis
This compound is a valuable and inexpensive chiral precursor, or chiron, for the stereoselective total synthesis of complex, biologically active natural products. nih.gov Its rigid structure with two defined stereocenters allows for the unambiguous introduction of chirality into target molecules, which is crucial for elucidating the absolute stereochemistry of natural products and for synthesizing structural analogs for structure-function studies. nih.gov
The utility of this compound as a chiral building block has been demonstrated in the synthesis of numerous natural products. For example, it has been used as a starting material to create key chiral synthons for antiviral drugs like Entecavir, Abacavir, and Carbovir. acs.org
Several examples highlight the application of this compound in the total synthesis of natural products:
(+)-Bengamide E : This polyhydroxylated natural product was synthesized using diisopropyl-D-tartrate as the starting material for a highly stereoselective Lewis acid-promoted aldol (B89426) reaction. nih.gov
Sphingofungin F : In the total synthesis of this sphingosine-like natural product, this compound was used as a precursor to create a key polyhydroxylated starting material. nih.gov
Panaxytriol : The synthesis of the (3R,9R,10R) diastereomer of this natural product was achieved using a bromoacetylene fragment prepared enantioselectively from D-arabinose, while the enantiomeric L-tartaric acid was used for another diastereomer, showcasing the power of using both enantiomers of tartaric acid. nih.gov
The table below lists natural products synthesized utilizing this compound or its derivatives as a chiral precursor.
| Natural Product/Target Molecule | Role of this compound |
| Entecavir | Used to synthesize the chiral synthon (R)-4-Hydroxy-2-cyclopenten-1-one. acs.org |
| (+)-Bengamide E | Diisopropyl-D-tartrate was the chiral starting material for a key aldol reaction. nih.gov |
| Sphingofungin F | Served as a precursor for a polyhydroxylated starting material. nih.gov |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of this compound to create more sustainable and environmentally friendly processes. patsnap.com As a naturally occurring and biodegradable compound, tartaric acid itself is a component of green chemistry initiatives. patsnap.com
Several advanced synthesis methodologies align with green chemistry principles:
Biocatalysis : The chemoenzymatic synthesis using CESH is a prime example of a green approach. dntb.gov.ua It utilizes enzymes under mild aqueous conditions, avoiding harsh reagents and organic solvents, thus being more economical and environmentally friendly than traditional chemical synthesis. dntb.gov.ua
Electrochemical Synthesis : This method uses electricity, a potentially renewable energy source, to drive the synthesis from precursors like oxalic and glyoxylic acid. acs.orgresearchgate.net This can reduce reliance on fossil fuel-based production routes and represents a sustainable method to produce tartaric acid efficiently. researchgate.netresearchgate.net
Use of Green Reaction Media : Research has explored using tartaric acid itself as a component of a novel green reaction medium. For instance, low-melting mixtures of L-(+)-tartaric acid and urea (B33335) have been used as a solvent, catalyst, and reactant in the synthesis of dihydropyrimidinones, demonstrating an environmentally benign method. rsc.orguni-regensburg.de
Waste Valorization and Recycling : Sustainable processes for recovering and recycling this compound from industrial waste streams have been developed. For example, this compound used as a resolving agent can be recovered in high yield and enantiomerically pure form from waste streams and recycled, creating a continuous and sustainable resolution process. google.com
The following table highlights green chemistry approaches applied in the context of this compound synthesis and use.
| Green Chemistry Approach | Application in this compound Synthesis | Benefit |
| Biocatalysis | Enzymatic hydrolysis of cis-epoxysuccinate using CESH[D]. dntb.gov.ua | Environmentally friendly, mild conditions, high enantioselectivity. dntb.gov.ua |
| Electrosynthesis | Reduction of oxalic or glyoxylic acid using renewable electricity. acs.orgresearchgate.net | Sustainable, efficient, potential for industrial scale. acs.orgresearchgate.net |
| Green Solvents | Use of tartaric acid-urea low-melting mixtures as reaction media. rsc.org | Reduces use of volatile organic solvents; medium acts as solvent, catalyst, and reactant. rsc.org |
| Recycling | Recovery and reuse of this compound from resolution waste streams. google.com | Reduces waste, improves process economy and sustainability. google.com |
Analytical and Characterization Methodologies for D Tartaric Acid
Chromatographic Techniques for Enantiomeric Separation and Quantification (e.g., High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis)
Chromatographic techniques are widely employed for the separation and quantification of D-tartaric acid, particularly for distinguishing it from its enantiomeric and meso forms. These methods leverage the differential interactions of the enantiomers with a chiral environment. elementlabsolutions.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) HPLC is an indispensable analytical technique for the separation of non-volatile, thermally unstable, and polar compounds like tartaric acid. creative-proteomics.com For enantiomeric separation of tartaric acid, chiral stationary phases (CSPs) or chiral mobile phase additives are often utilized. elementlabsolutions.comtandfonline.com
Chiral Stationary Phases (CSPs): One approach involves using specialized chiral HPLC columns. For instance, the Astec® CLC-D chiral HPLC column (15 cm x 4.6 mm I.D., 5 µm particles) has been used for the trace-level detection and enantiomeric separation of tartaric acid. Typical conditions include a mobile phase of 3 mM copper sulfate (B86663) at pH 3.2, a flow rate of 1 mL/min, and a column temperature of 25 °C, with UV detection at 254 nm. sigmaaldrich.com
Chiral Mobile Phase Additives: Alternatively, chiral selectors can be added to the mobile phase to form labile diastereoisomeric complexes with the enantiomers, enabling their separation on an achiral stationary phase. For example, (R,R)-tartaric acid mono-n-octylamide has been used as a mobile phase additive in the presence of copper(II) or nickel(II) ions for enantiomer separation. tandfonline.com
A simple, sensitive, and reliable RP-HPLC method has been developed for the quantitative measurement of tartaric acid. This method employs a C18 Shimadzu GIST Shim pack RP-column (4.6mm x 250mm, 5um) with a mobile phase consisting of 0.01M potassium dihydrogen phosphate (B84403) (pH 2.6, adjusted with orthophosphoric acid) at a flow rate of 1 mL/min. Detection is performed using a UV/visible detector at 210 nm, with the oven set to 30 °C. The analysis typically completes within 15 minutes. ajpaonline.comijnrd.org
Capillary Electrophoresis (CE) Capillary electrophoresis offers an effective means for the enantioseparation of tartaric acid, particularly in complex matrices like food products and wines, requiring only nanoliters of sample. nih.govnih.govresearchgate.net
Ligand-Exchange CE: This technique often utilizes metal-chiral ligand complexes as selectors in the background electrolyte. For instance, chiral resolution of DL-tartaric acid has been achieved using copper(II)-D-quinic acid as a chiral selector. Optimal separation conditions included 1 mM copper(II) sulfate and 10 mM D-quinic acid (pH 5.0), with an effective voltage of -15 kV at 30 °C, and direct detection at 250 nm. This system achieved a resolution of approximately 1.3 for racemic tartaric acid. nih.govresearchgate.net
Another method for determining tartaric acid enantiomers by CE employed contactless conductivity detection. In this setup, Cu(II) as a central metal ion and L-hydroxyproline served as the chiral selector. The background electrolyte was composed of 7 mM CuCl2, 14 mM trans-4-hydroxy-L-proline, and 100 mM ε-aminocaproic acid, with the pH adjusted to 5 by hydrochloric acid. Separation with a resolution of 1.9 was achieved in 9 minutes using a polyacrylamide-coated capillary to suppress electroosmotic flow (EOF). Detection limits were around 20 µM. nih.gov
A method for determining L- and D-forms of tartaric acid in wines and food additives by CE relies on their differential migration and separation in a fused silica (B1680970) capillary under an electric field, with a chiral selector added to the electrolyte. This method has a measurement range of 0.05 – 10 g/L for isomers in wines and wine materials and 5 – 100% in food additives, typically using a CAPEL®-105M system with detection at 250 nm. lumexinstruments.com
Table 1: Chromatographic Conditions for this compound Enantiomeric Separation
| Technique | Column/Capillary | Chiral Selector/Mobile Phase | Flow Rate/Voltage | Temperature | Detection | Resolution | Reference |
| HPLC | Astec® CLC-D (15 cm x 4.6 mm I.D., 5 µm) | 3 mM Copper Sulfate, pH 3.2 | 1 mL/min | 25 °C | UV, 254 nm | - | sigmaaldrich.com |
| CE | Fused Silica Capillary | 1 mM Cu(II) Sulfate, 10 mM D-Quinic Acid, pH 5.0 | -15 kV | 30 °C | Direct, 250 nm | ~1.3 | nih.govresearchgate.net |
| CE | Polyacrylamide-coated Capillary | 7 mM CuCl2, 14 mM L-Hydroxyproline, 100 mM ε-Aminocaproic Acid, pH 5.0 | - | - | Contactless Conductivity | 1.9 | nih.gov |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment (e.g., Infrared, Ultraviolet-Visible, Luminescence, Nuclear Magnetic Resonance Spectroscopy)
Spectroscopic methods provide valuable insights into the structural characteristics and purity of this compound.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify functional groups and assess the purity of tartaric acid. The C=O stretching vibration in carboxylic acids typically occurs in the region of 1700–1800 cm⁻¹. For DL-tartaric acid, the C=O stretching vibration is broad and centered at wavenumbers higher than 1730 cm⁻¹, which can suggest contributions from ester and/or anhydride (B1165640) groups, indicating potential structural alterations like esterification, especially upon heating. mdpi.com IR spectra of this compound show characteristic absorbance bands. chemicalbook.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy can be used for the quantitative characterization of tartaric acid, particularly in solutions. It has been shown that UV spectroscopy is effective for determining tartaric acid concentrations, with good relationships between spectra and concentrations observed for pure compounds. agriculturejournals.cz The UV-Vis spectrum of a glycine (B1666218) this compound complex crystal shows low optical absorption and high transparency (above 96%) in the visible region. aip.org UV spectra can also show changes upon complexation, for example, with specific fluororeceptors designed for detecting hydroxy carboxylic acids. researchgate.net
Luminescence Spectroscopy Luminescence spectroscopy, particularly when coupled with complexation, can be a stereoselective detection method. For instance, a method involving complexation with Eu³⁺-tetracycline and post-column laser-induced luminescence detection has been developed for the stereoselective analysis of this compound. This method detected the D-isomer at concentrations as low as 5 µM, while the L-isomer was not detected. jscimedcentral.com
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for the structural elucidation and purity assessment of this compound. nih.govchemicalbook.comspectrabase.com
¹H NMR Spectroscopy: The ¹H NMR spectrum of D-(-)-Tartaric Acid (e.g., at 90 MHz in D₂O) provides characteristic signals that can be used for identification. chemicalbook.com NMR spectroscopy has also been used to study the interaction of this compound with other compounds, such as in the context of ¹⁵N-NMR chemical shift assignments of D-alanine and L-alanine in this compound solution, where this compound acts as a solvent or matrix. researchgate.net
¹³C NMR Spectroscopy: ¹³C NMR spectra provide information about the carbon backbone of this compound, assisting in its structural confirmation. nih.govspectrabase.com
Table 2: Spectroscopic Characteristics of this compound
| Spectroscopy Type | Key Information/Application | Specific Findings/Conditions | Reference |
| IR Spectroscopy | Functional group identification, purity assessment | C=O stretching > 1730 cm⁻¹ (can indicate ester/anhydride contributions) | mdpi.comchemicalbook.comresearchgate.net |
| UV-Vis Spectroscopy | Quantitative analysis, complexation studies | Good correlation between spectra and concentration for pure tartaric acid; transparency > 96% in visible region for GDT complex. | agriculturejournals.czaip.org |
| Luminescence Spectroscopy | Stereoselective detection | Detection of D-isomer at 5 µM using Eu³⁺-tetracycline complexation and laser-induced luminescence. | jscimedcentral.com |
| ¹H NMR Spectroscopy | Structural elucidation | Characteristic signals in D₂O (e.g., 90 MHz). | chemicalbook.comuni-muenchen.de |
| ¹³C NMR Spectroscopy | Structural elucidation | Provides carbon backbone information. | nih.govspectrabase.com |
Mass Spectrometry Applications in this compound Analysis
Mass spectrometry (MS) is a versatile technique for the analysis of this compound, offering applications in identification, quantification, and the study of its complexes. nih.govrsc.org
Chiral Quantification: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be used for the accurate quantification of optical isomers in ternary mixtures of D-, L-, and meso-tartaric acids. This is achieved by in-situ metal complex formation and a kinetic method to quantify dissociation kinetics. rsc.org
GC-MS: Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of this compound, often after derivatization (e.g., with TMS groups to make it volatile). Predicted GC-MS spectra for this compound (e.g., as a 4 TMS derivative at 70eV, positive ionization) are available and provide characteristic fragmentation patterns. nih.govhmdb.ca These patterns can aid in identification, though further experimental evidence is typically required for confirmation. hmdb.ca
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also applied for the analysis of tartaric acid and its derivatives, particularly for targeted analysis of amino acids in solutions containing this compound. nih.govresearchgate.net
Stereoselective Detection Methods (e.g., complexation-based assays)
Stereoselective detection methods are crucial for distinguishing this compound from its enantiomers, given their identical physicochemical properties in an achiral environment. Complexation-based assays are prominent in this regard. elementlabsolutions.comjscimedcentral.comnih.govrsc.org
Metal-Ligand Complexation: The formation of diastereomeric complexes between this compound and a chiral selector is a fundamental principle for stereoselective detection.
As mentioned in section 5.1, ligand-exchange capillary electrophoresis frequently uses copper(II) complexes with chiral selectors (e.g., D-quinic acid or L-hydroxyproline) to achieve enantioseparation of tartaric acid. The differential stability or interaction of the D- and L-isomers with the chiral complex leads to their separation and detection. nih.govnih.govresearchgate.net
A highly stereoselective method for this compound analysis involves its complexation with Eu³⁺-tetracycline, followed by capillary electrophoresis with post-column laser-induced luminescence detection. This method selectively detects the D-isomer at low micromolar concentrations (as low as 5 µM), with no detection of the L-isomer. Studies suggest this selectivity might be due to the differential dissociation rates of the Eu³⁺-tetracycline-tartarate complexes during separation, rather than differences in complex formation stability. jscimedcentral.com
Chiral Resolving Agents: this compound itself can act as a chiral resolving agent to separate racemates by forming diastereomeric salts or supramolecular compounds. For instance, O,O′-Dibenzoyl-(2R,3R)-tartaric acid (DBTA), a derivative of tartaric acid, forms enantioselective hydrogen-bonded supramolecular compounds with chiral alcohols, enabling their resolution. researchgate.net Similarly, this compound has been used as a chiral resolving agent to capture and precipitate specific enantiomers from racemic mixtures, forming diastereomeric crystals. nih.gov
Chiral Sensing Chips: Chiral recognition moieties, such as L- or D-enantiomers of tartaric acid, can be covalently grafted onto plasmon-active surfaces (e.g., regular gold grating surfaces) to create dual-mode functional chips for chiral sensing. These chips can enable stereoselective discrimination of chiral amines using techniques like wettability measurements and Surface-enhanced Raman spectroscopy (SERS). researchgate.net
Table 3: Examples of Stereoselective Detection Methods for this compound
| Method Type | Chiral Selector/Complexing Agent | Detection Principle | Selectivity/Application | Reference |
| Ligand-Exchange CE | Cu(II)-D-Quinic Acid | Differential migration of diastereomeric complexes | Enantioseparation of DL-tartaric acid in food products | nih.govresearchgate.net |
| Ligand-Exchange CE | Cu(II)-L-Hydroxyproline | Differential migration of diastereomeric complexes | Enantioseparation of tartaric acid enantiomers | nih.gov |
| Luminescence CE | Eu³⁺-Tetracycline | Selective luminescence detection of D-isomer complex | Highly stereoselective detection of this compound (5 µM LOD) | jscimedcentral.com |
| Diastereomeric Crystallization | This compound (as resolving agent) | Formation and precipitation of diastereomeric salts | Resolution of racemic compounds (e.g., (S)-AD) | nih.gov |
D Tartaric Acid in Chiral Catalysis and Asymmetric Synthesis
D-Tartaric Acid as a Chiral Resolving Agent and Auxiliary
This compound (PubChem CID: 439655) is widely recognized for its utility as a chiral resolving agent. kaivalchem.comnih.gov In this capacity, it is employed to separate racemic mixtures into their individual enantiomers, a process vital for obtaining enantiomerically pure compounds required in pharmaceuticals, agrochemicals, and fine chemicals. nbinno.comxdbiochems.com The mechanism typically involves the formation of diastereomeric salts with the racemic mixture, which possess different physical properties, allowing for their separation, often through recrystallization. nbinno.comxdbiochems.com
Several derivatives of this compound are commonly utilized for this purpose. For instance, (+)-Di-p-toluoyl-D-tartaric acid (PubChem CID: 71607-31-3 for monohydrate) is a prominent chiral resolving agent in pharmaceutical synthesis, essential for producing enantiomerically pure drugs. nordmann.global Similarly, (-)-Dibenzoyl-D-tartaric acid (PubChem CID: 17026-42-5) is frequently used as a resolving agent for enantiomeric separation, forming diastereomeric salt complexes that can be separated to yield desired enantiomers. nbinno.comxdbiochems.com (+)-Dipivaloyl-D-tartaric acid and (+)-Di-p-anisoyl-D-tartaric acid (PubChem CID: 9810979) also serve as effective chiral auxiliaries in asymmetric synthesis. chemimpex.comfishersci.ca
Beyond its role as a resolving agent, this compound functions as a chiral auxiliary. When attached to a substrate, it can steer the stereochemistry of a reaction, leading to the selective production of a desired enantiomer. nbinno.comxdbiochems.com This control over stereochemistry is paramount in the synthesis of complex organic molecules, including pharmaceutical intermediates. xdbiochems.comchemimpex.com The chirality of tartaric acid can even be imprinted onto the resulting products, as demonstrated by the transfer of chirality to J-aggregates of perylene (B46583) dianhydride. rsc.org
Development of this compound-Derived Chiral Ligands for Asymmetric Catalysis (e.g., diphosphite ligands, TADDOLs)
This compound is an accessible and versatile chiral compound, making it an excellent precursor for the synthesis of various chiral ligands crucial for metal-catalyzed asymmetric reactions. researchgate.netresearchgate.net
TADDOLs : TADDOLs, an acronym for α,α,α',α'-tetraaryl-2,2-disubstituted 1,3-dioxolane-4,5-dimethanol (e.g., (S,S)-TADDOL, PubChem CID: 9852051), are a significant class of chiral ligands derived from d,l-tartaric acid. nih.govwikipedia.org These compounds feature a dioxolane ring substituted with two transoid diarylhydroxymethyl groups. wikipedia.org Their synthesis typically involves the condensation of dimethyl tartrate with acetone (B3395972) to form an acetonide, followed by reaction with aryl Grignard reagents and subsequent hydrolysis. researchgate.netwikipedia.org TADDOLs are highly versatile chiral auxiliaries and have demonstrated considerable potential as chiral ligands in transition-metal catalysis. researchgate.netrsc.orgmdpi.com For example, novel N-spiro quaternary ammonium (B1175870) salts, synthesized from TADDOLs, have been successfully employed as chiral phase-transfer catalysts. rsc.orgmdpi.com
Diphosphite Ligands : this compound has also served as a scaffold for the development of chiral diphosphite ligands. A series of such ligands, derived from D-(-)-tartaric acid, have been synthesized and effectively applied in copper-catalyzed asymmetric conjugate addition reactions. tandfonline.comresearchgate.net These ligands exhibit a synergistic effect between the stereogenic centers of the D-(-)-tartaric acid backbone and the axially chiral H8-binaphthyl moieties, influencing both catalytic activity and enantioselectivity. tandfonline.com The specific configuration of the binaphthyl or H8-binaphthyl moiety in these ligands largely dictates the sense of enantioselectivity in the products. tandfonline.comresearchgate.net
Applications in Enantioselective Transformations (e.g., asymmetric conjugate addition, aldol (B89426) reactions)
This compound and its derivatives are extensively utilized in a variety of enantioselective transformations, enabling the precise control of stereochemistry in chemical reactions. mdpi.com
Asymmetric Conjugate Addition : One notable application is in asymmetric conjugate addition (ACA) reactions. Chiral diphosphite ligands synthesized from D-(-)-tartaric acid have been successfully applied in copper-catalyzed asymmetric conjugate addition of organozincs to enones. tandfonline.comresearchgate.net These reactions have achieved high enantioselectivities, with enantiomeric excesses (ees) reaching up to 96% for cyclic enones. researchgate.net Tartaric acid derivatives also function as organocatalysts in ACA, where their hydroxyl groups can coordinate with Lewis acidic sites of reagents or substrates, thereby creating a chiral environment that directs the reaction's stereochemistry. nih.govresearchgate.net
Aldol Reactions : While specific detailed examples for this compound in aldol reactions were not extensively covered in the provided sources, the broader class of tartaric acid derivatives has been implicated in asymmetric transformations, including aldol-type reactions. mdpi.com Furthermore, TADDOL-like phosphonite ligands, which are derived from tartaric acid, have been designed for diastereo- and enantioselective hydrogenative aldol coupling of vinyl ketones. thegoodscentscompany.com
Other Enantioselective Transformations : this compound itself can catalyze highly enantioselective additions of boronates to N-acyl quinoliniums, yielding chiral dihydroquinolines with impressive enantiomeric ratios. nih.gov It has also been shown to catalyze novel enantioselective [4+2] cycloadditions of isochromene acetals and vinylboronates, producing dihydronaphthalene products with high enantiomeric ratios (up to 98.5:1.5) and excellent diastereoselectivities (all >99:1). nih.gov Chiral ligands derived from tartaric acid have also been effectively employed in the asymmetric addition of diethylzinc (B1219324) to aldehydes and ketones, leading to moderate to good enantioselectivities. arkat-usa.org Additionally, tartaric acid derivatives have been explored for their role in enantioselective oxidative C–H alkenylation and arylboration reactions of tetrahydro-β-carbolines. nih.gov
Organocatalysis Utilizing this compound Derivatives
Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. nih.gov this compound derivatives are prominent chiral diol-based scaffolds frequently used in organocatalysis to induce enantioselectivity. nih.govmdpi.com While tartaric acid itself has seen limited direct use as an organocatalyst compared to its derivatives, it can act as a Brønsted acidic or hydrogen bonding catalyst. researchgate.netnih.gov
A significant development in this area involves N-spiro quaternary ammonium salts derived from TADDOLs, which originate from tartaric acid. These compounds have been successfully applied as chiral phase-transfer catalysts for the asymmetric α-alkylation of glycine (B1666218) Schiff bases, achieving high enantioselectivities and good yields. rsc.orgmdpi.comresearchgate.net This demonstrates the potential of tartaric acid-derived structures to act as powerful and versatile phase-transfer catalysts. rsc.org
Beyond these, tartaric acid derivatives have been employed to catalyze enantioselective C–H alkenylboration and arylboration reactions of tetrahydro-β-carbolines. nih.gov Furthermore, tartaric acid has shown promise in sustainable chemical processes, such as the organocatalytic esterification of corn starches, where it exhibits a high catalytic effect, offering a competitive and environmentally friendly alternative to conventional methods. rsc.org Tartaric acid amides and imides have also been investigated for their catalytic activity in stereoselective reactions. researchgate.net
D Tartaric Acid in Advanced Materials Science
Fabrication of Chiral Metal-Organic Frameworks (MOFs) with D-Tartaric Acid
This compound plays a crucial role as a chiral building block in the synthesis of chiral metal-organic frameworks (MOFs). Its inherent chirality is transferred to the resulting framework, making it suitable for applications such as enantioselective separation and asymmetric catalysis. The fabrication of these chiral MOFs can be achieved through various methods where this compound or its derivatives are used as chiral ligands.
One approach involves the direct use of this compound as a ligand in the solvothermal synthesis of MOFs. For instance, hydrothermal reactions of rare earth metals like cerium with this compound have resulted in the formation of chiral enantiomeric coordination polymers. researchgate.net These materials exhibit structural chirality, which has been confirmed by techniques such as circular dichroism (CD) spectroscopy. researchgate.net
Another strategy is the use of chiral dopants to induce chirality in an achiral MOF. In this method, a chiral molecule like this compound is introduced during the synthesis of the MOF. For example, D-(–)-tartaric acid has been used as a chiral dopant to induce chirality in COF-300 membranes, which then demonstrated the ability to separate racemic mixtures. nih.gov The chiral dopant can be embedded onto the surface of a substrate, which then directs the chiral growth of the MOF. nih.gov
The table below summarizes examples of chiral MOFs fabricated using this compound and related systems.
| MOF System | Metal Ion | Chiral Source | Synthesis Method | Key Finding |
| CCOF-300 Membrane | N/A (Covalent Organic Framework) | D-(–)-tartaric acid | Chiral induction by dopant | Achieved 100% enantiomeric excess in separating racemic Fmoc-Lys-(Dde)-OH. nih.gov |
| [Ce(d-tart)(CH2OHCH2OH)(H2O)]Cl | Cerium (Ce) | This compound | Hydrothermal reaction | Formation of a 2D chiral dilayer framework. researchgate.net |
| Zr-based MOFs | Zirconium (Zr) | l-tartaric acid (enantiomer) | Post-synthetic modification | Chiral linkers exchanged with coordinated molecules in MOF-808. nih.gov |
Surface Adsorption and Reaction Mechanisms of this compound on Chiral and Achiral Metal Surfaces (e.g., Pd(111), Cu surfaces)
The interaction of this compound with metal surfaces is of fundamental importance for understanding and developing enantioselective heterogeneous catalysis. The adsorption behavior and subsequent reactions are highly dependent on the nature of the metal surface, as well as experimental conditions such as temperature and surface coverage.
On Pd(111) surfaces:
The adsorption of D-(−)-tartaric acid on a Pd(111) surface has been studied using techniques like scanning tunneling microscopy (STM) and density functional theory (DFT). The nature of the adsorbed species is dependent on the coverage and temperature. At low coverages and 300 K, D-(−)-tartaric acid adsorbs as doubly dehydrogenated tartrate species (C₂H₄O₆²⁻). acs.org As the coverage increases, singly deprotonated bitartrate (B1229483) species (C₂H₅O₆¹⁻) become more prevalent. acs.orgresearchgate.net These bitartrate species can form oligomeric chains through hydrogen bonding. acs.org The formation of ordered structures is a kinetically limited process that occurs over time at around 300 K. acs.org
On Cu surfaces:
The adsorption and reaction of tartaric acid on copper surfaces, particularly Cu(110), exhibit complex and interesting phenomena. The chemical transformation of (R,R)-tartaric acid on Cu(110) is a thermodynamically favorable process. nih.gov Upon adsorption, the tartaric acid molecule readily undergoes deprotonation of one of its carboxylic acid groups to form a monotartrate species in an almost spontaneous process. nih.gov The rate-limiting step is the subsequent deprotonation of the second carboxylic acid group to form a bitartrate species. nih.gov
A notable characteristic of the decomposition of tartaric acid on Cu(110) is its autocatalytic nature, often referred to as a "surface explosion". cmu.eduacs.org This process is initiated by a slow, irreversible step that creates vacancies in the adsorbed tartaric acid layer. cmu.eduacs.org Once a critical vacancy concentration is reached, a rapid, vacancy-mediated decomposition occurs, producing CO₂ and other small molecules. cmu.eduacs.org This explosive decomposition is second-order in vacancy concentration. cmu.eduresearchgate.net
The table below summarizes the surface species and reaction characteristics of this compound on Pd(111) and Cu(110) surfaces.
| Metal Surface | Adsorbed Species | Key Reaction Characteristics |
| Pd(111) | - Doubly dehydrogenated tartrate (low coverage) acs.org - Singly deprotonated bitartrate (high coverage) acs.orgresearchgate.net | - Formation of oligomeric chains via hydrogen bonding. acs.org - Ordered structure formation is kinetically limited. acs.org |
| Cu(110) | - Monotartrate nih.gov - Bitartrate nih.gov | - Autocatalytic decomposition ("surface explosion"). cmu.eduacs.org - Vacancy-mediated reaction mechanism. cmu.eduacs.org - Second-order kinetics with respect to vacancy concentration. cmu.eduresearchgate.net |
This compound in the Development of Biodegradable Polymers (e.g., Polylactic Acid)
This compound is a valuable bio-based monomer and additive in the development of biodegradable polymers, contributing to more sustainable plastic alternatives. Its bifunctional nature, with two carboxylic acid and two hydroxyl groups, allows it to be incorporated into polymer chains or to act as a modifier of polymer properties.
As a monomer, this compound can be used in condensation polymerization reactions with diamines to synthesize biodegradable polyamides. researchgate.nettandfonline.com It can also be a component in the synthesis of polyesters. patsnap.com For instance, dialkene monomers derived from this compound have been used in thiol-ene polyaddition reactions to create tartrate-containing poly(ester-thioether)s. nih.gov Interestingly, the stereochemistry of the tartaric acid used can influence the biodegradability of the resulting polymer, with polymers containing this compound showing different degradation rates compared to those with L-tartaric or meso-tartaric acid. nih.gov
This compound and its derivatives can also function as effective plasticizers for biodegradable polymers like polylactic acid (PLA). researchgate.net Plasticizers are added to polymers to increase their flexibility and reduce brittleness. The addition of diethyl l-tartrate, an ester of tartaric acid, to PLA has been shown to dramatically increase its elongation at break, transforming it from a brittle to a ductile material. researchgate.net Furthermore, tartaric acid can act as a crosslinking agent in biodegradable composites, forming ester bonds with polymers like cellulose (B213188) or starch to improve their mechanical strength and water resistance. patsnap.com
The following table details the roles of this compound in biodegradable polymers.
| Role of this compound | Polymer System | Effect |
| Monomer | Polyamides researchgate.nettandfonline.com | Forms the polymer backbone through condensation polymerization. |
| Monomer | Poly(ester-thioether)s nih.gov | Creates tartrate-containing polymers with stereochemistry-dependent biodegradability. |
| Plasticizer (as diethyl tartrate) | Polylactic Acid (PLA) researchgate.net | Significantly increases ductility and elongation at break. |
| Crosslinking Agent | Cellulose, Starch Composites patsnap.com | Improves mechanical strength and water resistance. |
Role of this compound in the Synthesis and Performance Tuning of Inorganic Materials (e.g., bismuth-based materials, MoVBiO)
This compound serves as a versatile and environmentally friendly organic agent in the synthesis of various inorganic materials. Its ability to form complexes with metal ions allows for greater control over the formation of micro- and nanostructured materials.
In the synthesis of bismuth-based materials, this compound acts as a complexing agent that can regulate the formation of different phases, including metallic bismuth, bismuth (oxy)hydroxides, and bismuth oxides. researchgate.netrsc.org The nature of the final product can be tuned by controlling the alkalinity of the synthesis medium, which affects the bismuth-tartrate complexes that form as intermediates. researchgate.net For example, bismuth tartrate precursors, formed by reacting a bismuth salt with tartaric acid, can be thermally decomposed to produce fine crystalline powders of bismuth oxides, such as β-Bi₂O₃. urfu.ru The materials synthesized using this method have shown promising performance as electrocatalysts for the production of hydrogen peroxide. researchgate.netrsc.org
While specific research on the direct role of this compound in the synthesis of MoVBiO catalysts is less detailed in the provided context, the use of tartrates as precursors for mixed oxide materials is a well-established principle. urfu.ru The tartrate complexes can ensure a homogeneous distribution of the different metal ions in the precursor, which can lead to the formation of highly crystalline and active mixed-oxide catalysts upon thermal treatment.
The table below outlines the functions of this compound in the synthesis of inorganic materials.
| Inorganic Material | Role of this compound | Synthesis Details | Tunable Properties/Performance |
| Bismuth-based materials | Complexing agent/Precursor researchgate.netrsc.orgurfu.ru | Forms bismuth-tartrate complexes as intermediates. researchgate.net Thermal decomposition of the precursor. urfu.ru | Control over the resulting phase (metallic, (oxy)hydroxide, oxide) by adjusting alkalinity. researchgate.net Tunable electrocatalytic performance for H₂O₂ production. researchgate.netrsc.org |
| β-Bi₂O₃ | Precursor urfu.ru | Oxidative thermolysis of DL-BiC₄H₃O₆. | Formation of fine crystalline powders of the tetragonal β-Bi₂O₃ modification. urfu.ru |
| Mixed-oxide materials | Precursor (general principle) urfu.ru | Formation of homogeneous metal-tartrate complexes. | Potential for creating highly crystalline and active catalysts. |
Pharmaceutical Research Applications of D Tartaric Acid
Chiral Intermediate in Enantiomerically Pure Drug Synthesis
The inherent chirality of D-tartaric acid makes it an invaluable starting material, or "chiral pool" synthon, for the asymmetric synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). nih.gov By utilizing this compound, researchers can introduce specific stereocenters into a target molecule, which is critical for ensuring the drug's efficacy and safety, as different enantiomers of a drug can have vastly different biological activities. nbinno.compatsnap.com
This compound has been successfully employed as a chiral template in the total synthesis of a variety of bioactive molecules, demonstrating its broad applicability in medicinal chemistry.
β-lactams: While a wide range of methods exists for the stereoselective synthesis of β-lactams, the fundamental building blocks of numerous antibiotics, chiral precursors are key to controlling the stereochemistry. rsc.orgnih.gov Chiral molecules derived from starting materials like tartaric acid are utilized to create the desired stereoisomers of these vital therapeutic agents. nih.gov
Sphingosine derivatives: An efficient and enantiospecific synthesis of D-erythro-sphingosine has been developed where the absolute stereochemistry is derived directly from this compound. lu.se Sphingosine and its derivatives are crucial lipids involved in a variety of cellular processes, and their synthesis is important for studying diseases like cancer and autoimmune disorders. nih.gov
Natural Products:
Aspergillusol B: The total synthesis of the cyclic carbonate-containing natural product Aspergillusol B has been accomplished starting from D-(-)-tartaric acid. acs.orgnih.gov This synthesis confirmed the relative stereochemistry originally assigned to the natural product. acs.org
Thromboxane B2: This stable and inactive metabolite of Thromboxane A2 is a significant molecule in the study of various biological processes. wikipedia.org Synthetic routes to Thromboxane B2 have been devised utilizing tartaric acid esters to establish the required chirality within the pyran ring structure. nih.gov
Kumausallene: The synthesis of (–)-Kumausallene, a natural product isolated from red algae, has been achieved using diethyl-D-tartrate. nih.gov The synthetic strategy involved converting the tartrate into a key bicyclic compound. nih.gov
Formation of Pharmaceutical Salts for Enhanced Drug Properties
This compound is used to form diastereomeric salts with racemic drugs, a technique that can significantly improve the physicochemical properties of the active ingredient. This process can lead to better solubility, stability, and bioavailability.
Fleroxacin-D-Tartaric Acid Salt: To enhance the properties of the fluoroquinolone antibiotic fleroxacin (B1672770), a pharmaceutical salt was synthesized using this compound. nih.gov This salt, Fleroxacin-D-tartaric acid dihydrate salt (FL-D-TT), exhibited significantly improved solubility compared to the parent drug. nih.gov The enhanced solubility is attributed to the formation of charge-assisted hydrogen bonds between fleroxacin and this compound, which facilitates the dissociation of fleroxacin cations. nih.gov
Table 1: Solubility Comparison of Fleroxacin and its this compound Salt
| Compound | Solubility in Water (mg/mL) | Solubility in pH 7.4 Buffer (mg/mL) |
|---|---|---|
| Fleroxacin (FL) | 0.39 | 0.71 |
| Fleroxacin-D-Tartaric Acid Salt (FL-D-TT) | 9.71 | 1.82 |
Data sourced from a 2024 study on the improved properties of fleroxacin salt. nih.gov
(R)-Bupropion this compound Salt: Bupropion (B1668061) is an antidepressant and smoking cessation aid. wikipedia.org The (R)-enantiomer of bupropion can be isolated and purified by forming a salt with this compound. synpharmatech.comsynthinkchemicals.comdrjcrbio.com This salt formation is a critical step in producing the enantiomerically pure form of the drug. synpharmatech.com
Table 2: Chemical Properties of (R)-Bupropion this compound Salt
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄ClNO₇ |
| Molecular Weight | 389.83 g/mol |
| Melting Point | 153-157°C (decomposes) |
Data for (R)-Bupropion this compound Salt. synpharmatech.com
Excipient and Formulation Development in Pharmaceutical Preparations
Beyond its role in direct synthesis, this compound is a widely used excipient in pharmaceutical formulations. patsnap.comformulationbio.comchemignition.com An excipient is an inactive substance formulated alongside the active ingredient of a medication.
Effervescent Salts: this compound is a key component in effervescent preparations like granules and tablets. wikipedia.orgatpgroup.comdrugs.com When these formulations come into contact with water, the tartaric acid reacts with a bicarbonate base, typically sodium bicarbonate, to produce carbon dioxide gas. google.comnih.gov This effervescent reaction rapidly disintegrates the tablet, allowing for quick dissolution of the active drug, and the resulting carbonated solution can help mask unpleasant tastes. google.com The combination of tartaric acid and citric acid is often used to control the rate and duration of the effervescence. google.com
Environmental Interactions and Biochemical Roles of D Tartaric Acid
Chelation Properties and Applications in Environmental Remediation (e.g., heavy metal sequestration in water treatment)
Tartaric acid is recognized for its chelating properties, which make it a valuable agent in environmental remediation, particularly for soils and water contaminated with heavy metals. patsnap.com As an alpha-hydroxy acid, it can form stable complexes with metal ions, facilitating their removal from contaminated media. patsnap.comnih.gov This characteristic positions tartaric acid as an environmentally friendly and cost-effective alternative to harsher synthetic chelating agents. patsnap.com
Research has demonstrated the effectiveness of tartaric acid in removing various heavy metals from contaminated soil. In one study, tartaric acid was used as an extractant and proved effective in removing cadmium (Cd), lead (Pb), copper (Cu), and zinc (Zn). nih.gov The process involves the dissolution and desorption of the metals from the soil particles into the tartaric acid solution. nih.gov The efficiency of removal is influenced by factors such as pH, with optimal results observed in the pH range of 3.5-4.0. nih.gov Sequential fractionation analysis revealed that tartaric acid is particularly effective at removing the exchangeable and carbonate-bound fractions of Cd, Zn, and Cu, and also significantly decreases Pb and Cu associated with the Fe-Mn oxide fraction. nih.gov
Table 1: Heavy Metal Removal Efficiency of Tartaric Acid from Contaminated Soil
This table summarizes the removal percentages of various heavy metals from contaminated soil using tartaric acid solution within a 24-hour period at a pH range of 3.5-4.0, as reported in a feasibility study.
| Heavy Metal | Chemical Symbol | Removal Efficiency (%) | Reference |
|---|---|---|---|
| Cadmium | Cd | 50% - 60% | nih.gov |
| Lead | Pb | 40% - 50% | nih.gov |
| Copper | Cu | 40% - 50% | nih.gov |
| Zinc | Zn | 20% - 30% | nih.gov |
Interactions with Minerals and Pollutants in Environmental Systems (e.g., adsorption and degradation of tetracycline (B611298) on goethite)
D-tartaric acid, as a low-molecular-weight organic acid commonly found in soil and water environments, can significantly influence the fate and transport of organic pollutants by interacting with mineral surfaces. A notable example is its effect on the adsorption and degradation of the antibiotic tetracycline on goethite (α-FeOOH), a common iron oxide mineral in soils. nih.govresearchgate.net
Studies have shown that tartaric acid inhibits both the adsorption and degradation of tetracycline on goethite surfaces. nih.gov This inhibition occurs primarily through competitive adsorption, where tartaric acid molecules compete with tetracycline for the same reactive sites on the goethite. nih.gov The preferential adsorption of tartaric acid effectively blocks tetracycline from binding to the mineral surface. nih.gov
The mechanism of interaction involves:
Competitive Adsorption : Tartaric acid has a strong affinity for goethite and competes for adsorption sites, reducing the amount of tetracycline that can bind. nih.gov
Altered Adsorption Mechanism : The presence of tartaric acid can change the way tetracycline adsorbs to the goethite, shifting it from a more stable inner-sphere complex to a weaker outer-sphere complex. nih.gov
Inhibition of Degradation : By blocking the active sites and influencing the interaction of tetracycline's functional groups (like amide and dimethylamino groups) with the goethite, tartaric acid inhibits the degradation of the antibiotic. nih.gov
Aqueous Phase Complexation : Density functional theory (DFT) calculations suggest that tartaric acid can form hydrogen-bonded clusters with tetracycline in the solution phase, which can also affect tetracycline's availability for adsorption. nih.gov
These interactions are crucial for understanding the environmental behavior of pollutants like tetracycline, as the presence of natural organic acids such as tartaric acid can increase their mobility and persistence in soil and water systems. nih.gov
Potential Biochemical Functions and Roles in Plant Metabolism
In the plant kingdom, tartaric acid accumulation is significant in only a few species, most notably grapevines (Vitis vinifera). frontiersin.orgnih.gov It is considered a "specialized primary metabolite," meaning it originates from primary carbohydrate metabolism but does not have a known universal function in core metabolic pathways. frontiersin.orgnih.gov
The primary biosynthetic pathway for tartaric acid in grapes begins with L-ascorbic acid (Vitamin C). nih.govpnas.org Though the complete pathway is still under investigation, it is understood to proceed through several intermediates. frontiersin.orgmdpi.com
Key aspects of its role in plant metabolism include:
Biosynthesis from Ascorbic Acid : In grapes, tartaric acid is a product of ascorbic acid catabolism. frontiersin.orgnih.gov One major pathway involves the cleavage of ascorbic acid between carbons 4 and 5, leading to intermediates such as 2-keto-L-gulonic acid, L-idonic acid, and 5-keto-D-gluconic acid, which is ultimately converted into tartaric acid. nih.govmdpi.com
Accumulation in Fruits : Tartaric acid, along with malic acid, is a primary organic acid in grape berries. mdpi.com It accumulates early in berry development and, unlike malic acid, is not significantly metabolized or respired by the fruit cells during ripening. mdpi.com This metabolic stability is crucial for the final acidity of the grape.
Contribution to Acidity and Quality : The concentration of tartaric acid is a vital component of a grape's total acidity, which fundamentally influences the taste, microbial stability, and aging potential of wine. nih.govmdpi.com Its stability ensures that it provides a consistent acidic backbone to the final product. mdpi.com
Despite its importance in specific fruits, the broader physiological or biochemical functions of tartaric acid in plants remain largely obscure and are a subject of ongoing research. frontiersin.orgnih.gov
Antimicrobial Properties of Tartaric Acid Derivatives
While tartaric acid itself has some antimicrobial properties, recent research has focused on synthesizing tartaric acid derivatives with enhanced and broad-spectrum antimicrobial activity. patsnap.com These novel compounds have shown potential as safe alternatives to traditional antibiotics, particularly against multi-drug resistant (MDR) pathogens. ffhdj.comffhdj.com
Researchers have successfully synthesized various derivatives, including amides, cyclic imides, and complex amino salts, by modifying the natural L-tartaric acid structure. ffhdj.comemu.ee These modifications have yielded compounds with significant bactericidal and bacteriostatic activity against a range of microbes. ffhdj.com
Key research findings include:
Activity against MDR Bacteria : In vitro studies have demonstrated that derivatives such as ethanolamine-, benzyl-, cyclohexyl-, and phenyl- imides and complex amino salts are highly active against MDR Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, Stenotrophomonas maltophilia, Klebsiella pneumoniae, and Staphylococcus aureus. ffhdj.comffhdj.com
Efficacy against Phytopathogens : Certain derivatives, specifically cyclohexyl-, benzyl-, and phenyl-substituted imides and complex salts, have proven effective against plant pathogens like Xanthomonas beticola and Pseudomonas syringae. emu.eeresearchgate.net
Biodegradability : A significant advantage of these derivatives is their potential for biodegradation by non-pathogenic soil microflora, such as Pseudomonas chlororaphis, making them an ecologically safer option. ffhdj.comffhdj.com
Alternative Mechanism of Action : Studies suggest that these compounds may have an alternative mechanism of action compared to conventional antibiotics, which is crucial for combating resistance. ffhdj.comemu.ee Resistance to these derivatives does not appear to be transmitted by plasmids, indicating a more stable and less transferable resistance profile. ffhdj.comemu.ee
Table 2: Antimicrobial Activity of Selected Tartaric Acid Derivatives
This table highlights some of the synthesized tartaric acid derivatives and the pathogenic bacteria against which they have demonstrated significant antimicrobial activity in research studies.
| Tartaric Acid Derivative Type | Examples of Derivatives | Target Microorganisms | Reference |
|---|---|---|---|
| Amides | Protected and deprotected amides derived from L-tartaric acid | Various strains of bacteria and fungi | jcsp.org.pk |
| Cyclic Imides & Complex Amino Salts | Cyclohexyl-, Phenyl-, Benzyl- Imides and Amino Salts | Multi-drug resistant pathogens (P. aeruginosa, S. aureus, etc.) | ffhdj.com |
| Phytopathogens (Xanthomonas beticola, P. syringae) | emu.ee |
Computational Chemistry and Theoretical Studies of D Tartaric Acid
Density Functional Theory (DFT) Calculations for Molecular Structure and Conformational Analysis
Density Functional Theory (DFT) calculations are widely employed to investigate the molecular structure and conformational landscape of d-Tartaric acid. These studies aim to identify stable conformers and understand the energetic preferences governing their existence. For instance, a comprehensive DFT study on tartaric acid (which includes this compound as an enantiomer) utilized the B3LYP method with the 6-311++G(d,p) basis set to perform geometry optimizations and conformational analysis. This research identified eight stable conformers of tartaric acid, with Conformers 1 and 2 being the most stable, exhibiting minimum energies of -607.6037915 Hartree and -607.6037807 Hartree, respectively researchgate.netselcuk.edu.tr. The conformational space was initially scanned using molecular mechanics calculations before applying DFT for refinement researchgate.netselcuk.edu.tr.
Another study on diaryl esters of L-tartaric acid, which shares structural similarities with this compound, also employed DFT calculations (B3LYP/6-311++G(2D,2P) level) to investigate their conformations. This work revealed that the four-carbon tartrate chain in these esters tends to be extended, with a higher degree of non-planarity observed in crystalline states acs.org. The stability of molecular structures can be further analyzed by examining vibrational frequencies, which are determined by DFT calculations to confirm global minima on the potential energy surface webofjournals.com.
The identified stable conformers often differ in their hydrogen bonding patterns, which significantly influence their stability. For example, studies using laser ablation and rotational spectroscopy, complemented by computational analysis, have unveiled five different naked structures of tartaric acid stabilized by intramolecular hydrogen-bond networks involving O-H···O=C and O-H···O motifs nih.gov. These forms include both extended (trans) and bent (gauche) dispositions of the carbon chain nih.gov.
Table 1: Energies of Most Stable Conformers of Tartaric Acid (DFT B3LYP/6-311++G(d,p)) researchgate.netselcuk.edu.tr
| Conformer | Energy (Hartree) |
| 1 | -607.6037915 |
| 2 | -607.6037807 |
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations are crucial for understanding the dynamic behavior of this compound in various environments, including its interactions with other molecules and its conformational transitions in solution. MD simulations have been used to assess the stability of proposed crystal structures of tartaric acid cocrystals as a function of temperature . In the context of host-guest chemistry, MD simulations have been performed to study the capture and release of this compound by helical molecular capsules. These simulations, using a GB/SA continuum solvation model, successfully replicated experimentally observed trends regarding guest ejection at increasing temperatures uni-muenchen.de. For instance, this compound was expelled from a binding site within 5 ns at temperatures of 900 K or higher, while other capsules required higher temperatures (>1200 K) for guest release uni-muenchen.de.
MD simulations have also been employed to calculate free energy differences between different conformers of tartaric acid in solution, often utilizing thermodynamic integration methods tandfonline.com. These studies highlight the importance of accurately mapping the accessible conformational space for flexible molecules like tartaric acid to obtain meaningful free energy differences tandfonline.com.
Thermodynamics of Complex Formation with Metal Ions
The ability of this compound to form complexes with metal ions is of significant interest, particularly in biological and chemical systems. Computational studies, often coupled with experimental techniques, provide insights into the thermodynamics and coordination modes of these complexes. For example, theoretical calculations have been used to investigate the stability of tartrate dianions, including their complexation with species like water, sodium, and protons nih.gov. These calculations suggest that the L-tartrate dianion (an enantiomer of this compound) is thermodynamically more stable than the meso stereoisomer's dianion and that association with other species can further stabilize either dianion by balancing the charge of the molecular complex nih.gov.
Experimental and computational studies on the complexation of L-tartaric acid with d-electron metal ions such as copper(II), cobalt(II), and nickel(II) have elucidated the formation of binary complexes. Potentiometric measurements, combined with spectroscopic methods, have determined stability constants and coordination modes researchgate.net. Similar studies with lanthanide(III) ions and (R,R)-tartaric acid (which is this compound) have identified the formation of Ln(Tar) complex types in most systems, with the fully deprotonated tartaric acid binding 20-30% of the introduced lanthanide(III) ions mdpi.comresearchgate.net. The stability constants of these lanthanide complexes vary, with the gadolinium complex showing the lowest thermodynamic stability mdpi.com.
Table 2: Stability Constants (logK) of Ln(Tar) Complexes with (R,R)-Tartaric Acid mdpi.com
| Metal Ion | logK |
| Nd(III) | 7.70 |
| Eu(III) | 8.29 |
| Gd(III) | 7.65 |
| Tb(III) | 8.51 |
| Ho(III) | 8.83 |
| Lu(III) | 9.05 |
Quantum Chemical Characterization (e.g., HOMO-LUMO energies, Molecular Electrostatic Potentials)
Quantum chemical characterization provides fundamental electronic properties of this compound, offering insights into its reactivity and intermolecular interactions. DFT calculations are commonly used to determine parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as Molecular Electrostatic Potentials (MEPs) researchgate.netselcuk.edu.trwebofjournals.comresearchgate.net.
HOMO-LUMO energies are indicative of a molecule's electron-donating and electron-accepting abilities, respectively, and their energy gap relates to chemical stability and reactivity researchgate.netselcuk.edu.trwebofjournals.comresearchgate.net. For tartaric acid, these energies have been calculated to provide insight into its electronic structure researchgate.netselcuk.edu.tr.
Molecular Electrostatic Potentials (MEPs) illustrate the charge distribution within a molecule, highlighting regions prone to electrophilic or nucleophilic attack researchgate.netselcuk.edu.trwebofjournals.com. For tartaric acid, MEPs have been calculated to visualize the electron density and potential sites for interaction researchgate.netselcuk.edu.tr. These quantum chemical parameters are crucial for understanding the intrinsic electronic properties that govern this compound's behavior in various chemical processes.
Table 3: Example Quantum Chemical Parameters for Tartaric Acid (DFT B3LYP/6-311++G(d,p)) researchgate.netselcuk.edu.tr
| Parameter | Value |
| Most Stable Conformer Energy | -607.6037915 Hartree |
| HOMO Energy | (Value not specified in source, but stated as calculated) |
| LUMO Energy | (Value not specified in source, but stated as calculated) |
Future Directions and Emerging Research in D Tartaric Acid Science
Innovations in Sustainable Production Methods
The d-Tartaric acid industry is increasingly driven by sustainability trends, leading to innovations in raw material sourcing, energy efficiency, and waste reduction. A key shift involves prioritizing bio-based feedstocks over traditional chemically synthesized methods, aligning with circular economy principles. For instance, European manufacturers are extracting this compound from wine-making byproducts, such as argol (potassium bitartrate), as an alternative to petrochemical derivatives. pmarketresearch.com This approach not only reduces reliance on non-renewable resources but also contributes to a more sustainable production cycle. pmarketresearch.com
Microbial methods are gaining traction as simpler and more economical alternatives for the enantioselective synthesis of both L(+)- and D(-)-tartaric acids. mdpi.com Specifically, bacteria exhibiting cis-epoxysuccinate hydrolase (CESH) activity have been successfully utilized to produce tartaric acid with high enantiopurity. mdpi.com Ongoing research aims to enhance the stability and activity of CESHs through protein engineering methods. mdpi.com Additionally, techniques like ultrasound treatment are being explored to improve the bioconversion efficiency of immobilized E. coli cells containing recombinant CESH. mdpi.com These advancements underscore a broader trend towards eco-friendly production methods and innovations in processing technologies designed to boost yield and purity while minimizing environmental impact. github.comglobalgrowthinsights.com
Novel Applications in Catalysis and Materials Science
This compound's unique chiral structure makes it valuable in various novel applications, particularly in catalysis and materials science.
In Catalysis: this compound serves as a crucial chiral resolving agent in drug synthesis, contributing to the global chiral technology market. pmarketresearch.com Beyond its role as a resolving agent, it is being explored as a source for new asymmetric organocatalysts. mdpi.com Researchers have synthesized novel classes of tartaric acid-derived N-spiro quaternary ammonium (B1175870) salts, which function as chiral phase-transfer catalysts for asymmetric α-alkylation of glycine (B1666218) Schiff bases, achieving high enantioselectivities. rsc.org Furthermore, tartaric acid-derived TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) show high potential as chiral ligands in transition-metal catalysis. rsc.org A new library of chiral guanidines, developed from diethyl L-tartrate and featuring a tartaric acid skeleton, has demonstrated remarkable efficiency and excellent enantioselectivity in catalyzing the α-hydroxylation of β-ketoesters and β-diketones. acs.org Its role in influencing the reduction potential of the Fe(III)/Fe(II) redox couple suggests its importance in modulating iron-catalyzed oxidation processes, such as those occurring in wine. science.gov
In Materials Science: this compound is finding emerging applications in the development of biodegradable polymers. pmarketresearch.com For instance, this compound-derived polylactic acid (PLA) plastics are being developed for compostable packaging, aligning with circular economy initiatives. pmarketresearch.com Its chelating properties are driving demand in water treatment chemicals, particularly for heavy metal sequestration systems. pmarketresearch.com Researchers are also exploring novel biologically derived tartaric acid plasticizers, such as 2,3-diacetyl tartrate dialkyl esters (DATAE-Cn), which are synthesized from renewable tartaric acid and serve as green bio-based plasticizers for materials like poly(vinyl chloride) (PVC), offering an environmentally friendly alternative to traditional petroleum-based plasticizers. researchgate.net Furthermore, tartaric acid plays a pivotal role in the primitive formation of homochiral polyesters, with calcium ions influencing chiral selection and polymerization, providing insights into the origins of biological homochirality and the assembly of complex polymers. pnas.org Tartaric acid has also been shown to inhibit the crystal growth of barite. science.gov Innovations include the development of tartaric acid-based products for microencapsulation technologies, aimed at improving the controlled release of drugs. globalgrowthinsights.com
Here is a table summarizing some novel applications:
| Application Area | Specific Application |
| Catalysis | Chiral Resolution: Used as a chiral resolving agent in the synthesis of pharmaceutical compounds. pmarketresearch.comAsymmetric Organocatalysis: Serves as a source for novel asymmetric organocatalysts. mdpi.comChiral Phase-Transfer Catalysis: this compound-derived N-spiro quaternary ammonium salts act as chiral phase-transfer catalysts for asymmetric α-alkylation of glycine Schiff bases. rsc.orgChiral Ligands: Tartaric acid-derived TADDOLs are promising chiral ligands in transition-metal catalysis. rsc.orgChiral Guanidines: Chiral guanidines derived from diethyl L-tartrate catalyze the α-hydroxylation of β-ketoesters and β-diketones with high efficiency and enantioselectivity. acs.orgRedox Modulation: Influences the reduction potential of the Fe(III)/Fe(II) redox couple, impacting iron-catalyzed oxidation. science.gov |
| Materials Science | Biodegradable Polymers: Emerging applications in the development of biodegradable polymers. pmarketresearch.comBioplastics: this compound-derived polylactic acid (PLA) plastics are used for compostable packaging. pmarketresearch.comWater Treatment: Chelating properties drive demand in water treatment chemicals for heavy metal sequestration. pmarketresearch.comBio-based Plasticizers: Used to synthesize novel green bio-based plasticizers for materials like PVC. researchgate.netPrebiotic Chemistry: Plays a role in primitive homochiral polyester (B1180765) formation, with Ca2+ ions influencing chiral selection and polymerization. pnas.orgCrystal Growth Inhibition: Can inhibit the crystal growth of barite. science.govDrug Delivery Systems: Tartaric acid-based products are being developed for microencapsulation technologies to improve controlled drug release. globalgrowthinsights.com |
Advanced Analytical Techniques for Trace Analysis and Stereospecificity
The accurate detection and quantification of this compound, especially for trace analysis and distinguishing its stereoisomers, are crucial for its various applications. Advanced analytical techniques are continuously being refined to meet these demands.
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for analyzing tartaric acid in complex matrices like wine. nih.gov Capillary Electrophoresis (CE) equipped with a UV detector has demonstrated its capability for the analytical separation and measurement of both D(-) and L(+) tartaric acid in diverse food items, including sake, candies, grape juice, and red wine. nih.gov A method for separating and detecting the two chiral isomers of tartrates in spiked samples, such as cocoa, jam, lemonade, and sugar syrup, has been developed using CE, achieving a limit of detection (LOD) of 10 mg/L. nih.gov
Beyond traditional chromatographic methods, newer techniques are emerging. Terahertz time-domain spectroscopy is being applied for the quantitative analysis of tartaric acid, indicating its potential for rapid and non-destructive assessment. science.gov In the broader context of metabolomics, statistical analysis of metabolomic studies plays a vital role in identifying significant metabolic changes and potential biomarkers. mdpi.com Tartaric acid itself has been confirmed as a biomarker for wine consumption. mdpi.com Gas chromatography is also employed in metabolomic studies involving tartaric acid, particularly in optimizing sample preparation steps for such investigations. core.ac.uk The development of improved analytical methods, such as advanced HPLC techniques, has also facilitated the detection of D-amino acids, highlighting the broader importance of stereospecific analysis in biological and chemical systems. acs.org
Exploration of Undiscovered Biochemical Pathways and Functions
Despite its widespread presence in certain plants, particularly grapes, and its industrial significance, the full spectrum of biochemical pathways and functions of tartaric acid, especially the d-isomer, remains largely undiscovered. Tartaric acid is currently considered an "obscure end point to the catabolism of ascorbic acid (Asc)" and is categorized as a "specialized primary metabolite" due to its restricted distribution within the plant kingdom and a lack of clearly defined roles in primary metabolic pathways. nih.gov
Unlike L(+)-tartaric acid, the D(-)-tartaric acid enantiomer is rarely found in natural sources. mdpi.com In humans, most consumed tartrate is metabolized by bacteria in the gastrointestinal tract, primarily in the large intestine, with only a small fraction (approximately 15-20%) being excreted unchanged in urine. hmdb.ca Furthermore, tartaric acid is recognized as a fungal metabolite, and elevated levels in urine, particularly in children, may indicate the presence of yeast. hmdb.ca It can also be produced by various microorganisms, including Agrobacterium, Nocardia, Rhizobium, and Saccharomyces. hmdb.ca While research on d-amino acid oxidases (DAOs) and d-aspartate oxidases (DDOs) primarily focuses on amino acids, their demonstrated stereoselectivity in recognizing and interconverting enantiomeric forms highlights a broader area of biochemical investigation that could potentially extend to other chiral molecules like this compound, revealing novel metabolic or functional roles. acs.org
Q & A
Q. How is the molecular structure of d-Tartaric acid determined, and what analytical techniques are employed?
The molecular structure of this compound (C₄H₆O₆) is characterized by 15 bonds, including 2 carboxylic acid groups, 4 hydroxyl groups, and 2 secondary alcohols. Key techniques for structural determination include:
- Infrared (IR) Spectroscopy : Identifies functional groups via absorption bands (e.g., O-H stretching at ~3400 cm⁻¹ for hydroxyl groups) .
- X-ray Crystallography : Resolves atomic positions and bond lengths (e.g., C-O bond length of 1.41 Å in carboxyl groups) .
- 3D Visualization Tools : Ball-and-stick models and SMILES strings (e.g.,
OC(C(O)C(O)=O)C(O)=O) aid in digital simulations .
Q. What spectroscopic methods are used to confirm the optical purity of this compound in pharmaceutical formulations?
- Circular Dichroism (CD) : Measures optical rotation to distinguish this compound (dextrorotatory) from its L-enantiomer .
- Fluorescence Spectroscopy : Employs chiral receptors (e.g., poly-L-SUW) to detect enantiomeric excess via emission intensity differences (e.g., 5.0×10⁻⁶ M this compound shows lower fluorescence than L-form) .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding the role of this compound in modulating magnesium content in biomineralization processes?
Studies on amorphous calcium carbonates (ACC) revealed no direct correlation between this compound incorporation and Mg/Ca ratios, despite hypotheses about carboxylic acid influence. Methodological approaches include:
- HPLC Analysis : Quantifies organic content in ACC (average 1.7 mol%, max ~4 mol% for this compound) .
- Controlled Synthesis : Varying Mg/Ca ratios (2.0–5.0) in solutions with carboxylated molecules to isolate variables .
Q. What methodologies enable the discrimination between d- and l-Tartaric acid enantiomers in chiral recognition systems?
- Fluorescent Receptor Assays : R,R-bidentate receptors bind this compound with a binding constant of 617 ± 0.12 M⁻¹, while S,S-bidentate receptors show negligible affinity for L-Tartaric acid .
- Chromatographic Enantioseparation : Uses this compound ditert-butyl ester and hydroxypropyl-β-cyclodextrin (HP-β-CD) at a 2:1 molar ratio to achieve maximal enantioselectivity (KR = 0.52, KS = 0.27) .
Q. How does the incorporation of this compound affect the release kinetics and biocompatibility of paclitaxel in drug-coated medical devices?
- Electrostatic Spraying : Adjusting the PTX:this compound ratio (e.g., 2:1) increases hydrophilicity and cumulative drug release (e.g., 80% release within 24 hours) .
- Biocompatibility Assays : Endothelial cell proliferation (CCK-8 assay) shows viability >90% at 3 days post-coating, with reduced platelet adhesion .
Q. In X-ray crystallography, how is the absolute configuration of this compound determined, and what challenges arise in distinguishing enantiomorphic structures?
- Crystal Face Analysis : Combines X-ray diffraction with crystal morphology to assign absolute configuration (e.g., (R,R)-configuration for this compound) .
- Limitations : Conventional X-ray data alone cannot distinguish enantiomers; optical activity data must complement structural analysis .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
